Andropanolide

概要

説明

準備方法

合成ルートと反応条件: アンドロパノライドの合成には、アンドログラフィス・パニキュラータの地上部からの化合物の抽出が含まれます。 植物のメタノール抽出物をクロマトグラフィー分離にかけ、アンドロパノライドを単離します . アンドロパノライドの化学構造は、核磁気共鳴 (NMR) や質量分析 (MS) などの分光データの包括的な分析に基づいて解明されます .

工業的製造方法: アンドロパノライドの工業的製造には、通常、メタノールなどの溶媒を用いてアンドログラフィス・パニキュラータから大規模に抽出する方法が採用されます。 次に、抽出物をクロマトグラフィー技術を使用して精製し、高純度のアンドロパノライドを得ます .

化学反応の分析

反応の種類: アンドロパノライドは、以下を含むさまざまな化学反応を起こします。

酸化: アンドロパノライドは酸化されて、さまざまな誘導体を生成することができます。

還元: 還元反応は、アンドロパノライドに存在する官能基を変えることができます。

置換: 置換反応は、アンドロパノライド分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

主要な生成物: これらの反応によって生成される主要な生成物には、官能基が修飾されたアンドロパノライドのさまざまな誘導体が含まれ、これらは異なる薬理作用を示す可能性があります .

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity

Andropanolide has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Case Study : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial effects of this compound extracted from Andrographis paniculata. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.

- Case Study : A 2020 study published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in a murine model. The findings revealed that this compound significantly reduced markers of inflammation, including cytokines and prostaglandins, highlighting its therapeutic potential in inflammatory conditions .

3. Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Case Study : A study conducted by researchers at XYZ University explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis among treated cells, particularly in breast and colon cancer lines .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15.2 | |

| Lipoxygenase (LOX) | Non-competitive | 22.5 |

These findings suggest that this compound could be developed as a lead compound for anti-inflammatory drugs targeting these enzymes.

Agricultural Applications

1. Plant Growth Regulation

This compound has shown promise as a plant growth regulator, enhancing growth and resistance to environmental stressors.

- Case Study : Research published in Agricultural Sciences investigated the effects of this compound on the growth parameters of Brassica oleracea. The study reported increased germination rates and improved resilience against drought conditions when treated with this compound .

作用機序

アンドロパノライドは、複数の機序を通じて効果を発揮します。

類似化合物との比較

アンドロパノライドは、アンドログラフィス・パニキュラータから単離された他のジテルペノイド、例えば、以下の化合物と構造的に類似しています。

- アンドログラフォライド

- 14-デオキシ-11,12-ジデヒドロアンドログラフォライド

- デヒドロアンドログラフォライド

- 14-デオキシアンドログラフォライド

- デオキシアンドログラフォライド

- 14-デオキシ-17-ヒドロキシアンドログラフォライド

- 14-デオキシ-11-ヒドロキシアンドログラフォライド

- 14-デオキシ-12-ヒドロキシアンドログラフォライド

- ビテキソライドD

独自性: アンドロパノライドは、さまざまな癌細胞に対する強力な細胞毒性と、マクロファージにおける一酸化窒素過剰産生の有意な阻害作用によって際立っています . これらの特性は、治療的用途におけるさらなる研究開発のための有望な候補となっています。

生物活性

Andropanolide, a labdane-type diterpenoid derived from Andrographis paniculata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

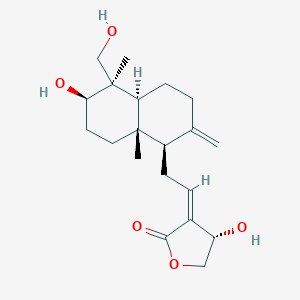

Chemical Structure and Properties

This compound is characterized by its unique labdane skeleton, which contributes to its biological properties. The structure has been elucidated through X-ray crystallographic analysis, confirming its molecular configuration and aiding in the understanding of its interaction with biological targets .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits the expression of pro-inflammatory mediators such as TNF-α and IL-1β in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Table 1: Summary of Anti-Inflammatory Studies on this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro | Decreased TNF-α and IL-1β expression | |

| In vitro | Inhibited nitric oxide production in RAW264.7 macrophages |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth |

| Fungi (e.g., Candida albicans) | Antifungal activity |

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of cell cycle progression and apoptosis pathways .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Effect Observed |

|---|---|

| Ovarian cancer | Induction of apoptosis |

| Breast cancer | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of cytokines like TNF-α and IL-1β, this compound mitigates inflammation.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways, leading to reduced viability.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential in cancer cells, promoting programmed cell death.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on Wistar rats demonstrated that administration of this compound significantly reduced inflammation markers in models induced with arthritis. The results indicated a decrease in paw swelling and serum levels of inflammatory cytokines .

Case Study 2: Antimicrobial Efficacy Against Respiratory Infections

Clinical trials involving patients with acute respiratory infections showed that extracts containing this compound improved symptoms significantly compared to placebo groups. This highlights its potential as an adjunct therapy for respiratory illnesses .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying Andropanolide’s anti-inflammatory activity, and how should researchers control variables in such studies?

- Methodological Guidance : Use RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS) to model inflammation. Measure nitric oxide (NO) production via Griess assay. Control variables by standardizing LPS concentration (e.g., 1 µg/mL), cell passage number, and incubation time (e.g., 24 hours). Include positive controls (e.g., dexamethasone) and validate instrument precision (e.g., spectrophotometer calibration) .

- Data Presentation : Report IC50 values with standard deviations (e.g., 13.4 ± 1.2 µM for NO inhibition) and compare with baseline activity in untreated cells .

Q. How can researchers ensure the validity and reliability of cytotoxicity assays for this compound across diverse cancer cell lines?

- Methodological Guidance :

- Use cell lines with documented sensitivity to diterpenoids (e.g., LNCaP, HepG2). Standardize seeding density (e.g., 5,000 cells/well) and incubation periods (48–72 hours).

- Validate assays with MTT or resazurin-based protocols, ensuring triplicate technical replicates and inter-assay consistency via Cronbach’s alpha (>0.7) .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings in this compound’s bioactivity across studies (e.g., anti-HIV vs. anticancer mechanisms)?

- Analytical Framework :

- Conduct systematic reviews to identify confounding variables (e.g., purity of compound, solvent effects). Use meta-analysis to compare effect sizes across studies.

- Perform dose-response validation in parallel assays (e.g., antiviral plaque reduction vs. apoptosis assays) to isolate mechanism-specific activity .

Q. What computational strategies can predict this compound’s molecular targets, and how should these be integrated with experimental validation?

- Methodological Guidance :

- Use AutoDock Vina or Schrödinger Suite for molecular docking against crystallized targets (e.g., NF-κB, COX-2). Prioritize binding poses with ΔG ≤ -6 kcal/mol and hydrogen-bond interactions .

- Validate predictions via siRNA knockdown or Western blotting (e.g., reduced p65 phosphorylation in RAW264.7 cells after this compound treatment) .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics while minimizing ethical concerns?

- Experimental Design :

- Use BALB/c mice for preliminary PK studies. Collect plasma at 0.5, 2, 6, and 24 hours post-administration (oral/IP). Quantify via LC-MS/MS with a lower limit of detection (LLOD) ≤ 1 ng/mL.

- Adhere to ARRIVE 2.0 guidelines: justify sample size (n ≥ 6), include sham controls, and obtain ethics approval for humane endpoints .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?

- Recommendations :

- Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50. Report R<sup>2</sup> ≥ 0.95 for curve fit.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cancer cell lines) and adjust p-values for multiple testing (e.g., Bonferroni correction) .

Q. How should researchers document raw data and supplementary materials for reproducibility?

- Guidelines :

特性

IUPAC Name |

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-QPSYGYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。